

Olutasidenib (FT-2102): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Olutasidenib*

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This document provides a comprehensive technical overview of **Olutasidenib** (FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Developed for researchers, scientists, and drug development professionals, this guide details the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this targeted anti-cancer agent.

Chemical Structure and Properties

Olutasidenib is a small molecule inhibitor designed to specifically target cancer cells harboring mutations in the IDH1 enzyme.^[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of **Olutasidenib** (FT-2102)

Property	Value	Source(s)
IUPAC Name	5-[[[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-1H-pyridine-2-carbonitrile	[2]
Synonyms	FT-2102, Rezlidhia	[1]
Molecular Formula	C ₁₈ H ₁₅ ClN ₄ O ₂	[2]
Molecular Weight	354.79 g/mol	[2]
CAS Number	1887014-12-1	[1]
SMILES	C--INVALID-LINK-- <chem>c1cc2cc(Cl)ccc2[nH]c1=O</chem>	[2]
Solubility	Soluble in DMSO. Insoluble in water and ethanol.	[1]
Appearance	Solid	MedChemExpress
Storage	Store lyophilized at -20°C. In solution, store at -20°C and use within 1 month.	[1]

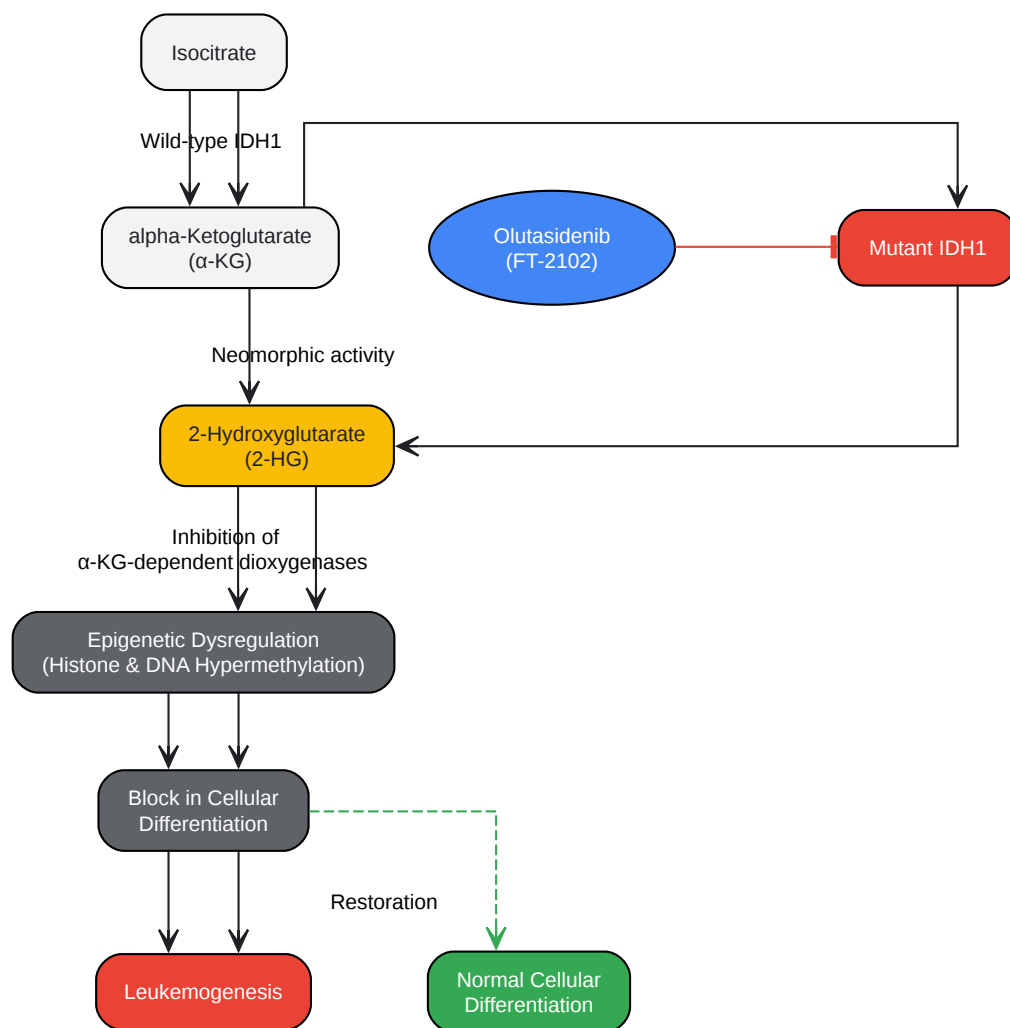
Mechanism of Action and Signaling Pathway

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in various cancers, including acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Elevated levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, by inhibiting α -ketoglutarate-dependent dioxygenases, ultimately leading to a block in cellular differentiation.

Olutasidenib is a selective inhibitor of mutant IDH1.[3] By binding to the mutant enzyme, it blocks the production of 2-HG. This reduction in 2-HG levels restores the normal function of α -ketoglutarate-dependent dioxygenases, leading to the reversal of epigenetic alterations and the induction of myeloid differentiation.[4] This targeted mechanism of action makes **Olutasidenib** an effective therapy for patients with IDH1-mutated cancers.

Recent studies suggest that the signaling pathway affected by mutant IDH1 may also involve the activation of the mTOR and AKT pathways, which are crucial for cell proliferation and survival. By inhibiting mutant IDH1, **Olutasidenib** may also indirectly modulate these pathways.

Mechanism of Action of Olutasidenib

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Caption: Signaling pathway of mutant IDH1 and the inhibitory action of **Olutasidenib**.

Key Experimental Protocols

The following sections outline the methodologies for key experiments cited in the development and characterization of **Olutasidenib**.

Mutant IDH1 Enzymatic Assay

This assay is designed to determine the inhibitory activity of **Olutasidenib** against mutant IDH1 enzymes.

Protocol:

- **Enzyme and Substrate Preparation:** Recombinant human mutant IDH1 (e.g., R132H, R132C) is expressed and purified. The substrate, α -ketoglutarate, and the cofactor, NADPH, are prepared in a suitable assay buffer.
- **Compound Preparation:** **Olutasidenib** is serially diluted in DMSO to generate a range of concentrations for IC₅₀ determination.
- **Assay Reaction:** The enzymatic reaction is initiated by adding the mutant IDH1 enzyme to a mixture of α -ketoglutarate, NADPH, and varying concentrations of **Olutasidenib** in a 384-well plate.
- **Detection:** The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
- **Data Analysis:** The initial reaction velocities are plotted against the inhibitor concentration, and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay

This assay quantifies the intracellular levels of the oncometabolite 2-HG in cancer cells treated with **Olutasidenib**.

Protocol:

- **Cell Culture:** Human cancer cell lines harboring an IDH1 mutation (e.g., U87MG-IDH1 R132H) are cultured under standard conditions.

- **Compound Treatment:** Cells are treated with varying concentrations of **Olutasidenib** or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
- **Metabolite Extraction:** Intracellular metabolites are extracted from the cells using a methanol/water solution.
- **2-HG Quantification:** The concentration of 2-HG in the cell extracts is measured using a 2-HG assay kit, which is typically based on a coupled enzymatic reaction that leads to the production of a fluorescent or colorimetric signal.
- **Data Analysis:** The 2-HG levels are normalized to the cell number or protein concentration. The effect of **Olutasidenib** on 2-HG production is determined by comparing the levels in treated cells to those in control cells.

In Vivo Xenograft Model

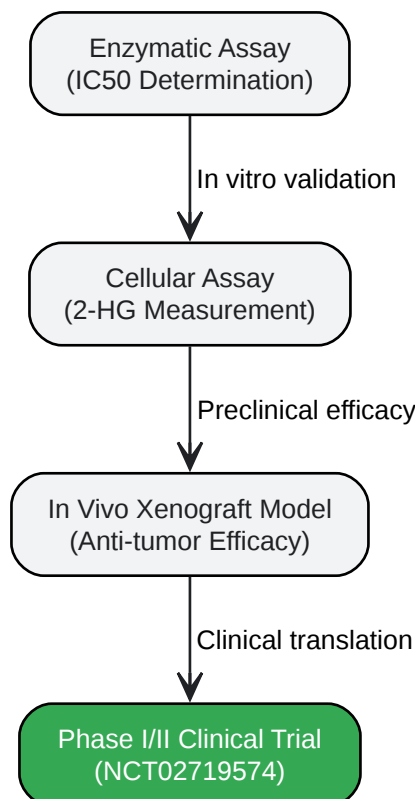
This protocol describes the evaluation of **Olutasidenib**'s anti-tumor efficacy in a mouse xenograft model of IDH1-mutated cancer.

Protocol:

- **Cell Implantation:** Human cancer cells with an IDH1 mutation (e.g., patient-derived AML cells or a cell line like U87MG-IDH1 R132H) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or nude mice).
- **Tumor Growth and Treatment:** Once tumors reach a palpable size, mice are randomized into treatment and control groups. **Olutasidenib** is administered orally at a specified dose and schedule. The control group receives a vehicle.
- **Efficacy Assessment:** Tumor volume is measured regularly using calipers. Animal body weight and overall health are monitored. At the end of the study, tumors are excised and weighed.
- **Pharmacodynamic Analysis:** Tumor and plasma samples can be collected to measure 2-HG levels and assess target engagement.

- **Data Analysis:** Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Experimental Workflow for Olutasidenib Evaluation



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Caption: A simplified workflow illustrating the key experimental stages in the preclinical and clinical evaluation of **Olutasidenib**.

Clinical Efficacy and Safety

The pivotal Phase 1/2 clinical trial (NCT02719574) evaluated the safety and efficacy of **Olutasidenib** in patients with relapsed or refractory AML with an IDH1 mutation.[5][6] The

study demonstrated that **Olutasidenib** monotherapy was well-tolerated and induced durable complete remissions.[6]

Table 2: Key Clinical Trial Data (NCT02719574)

Endpoint	Result	Source(s)
Patient Population	Adults with relapsed or refractory AML with a susceptible IDH1 mutation	[5]
Treatment	Olutasidenib 150 mg orally twice daily	[7]
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)	35%	[6]
Median Duration of CR+CRh	25.9 months	
Most Common Adverse Reactions	Nausea, fatigue/malaise, arthralgia, constipation, leukocytosis, dyspnea, fever, rash, mucositis, diarrhea, and transaminitis	[2]

Conclusion

Olutasidenib (FT-2102) is a promising targeted therapy for patients with IDH1-mutated cancers, particularly AML. Its well-defined mechanism of action, favorable physicochemical properties, and demonstrated clinical efficacy and safety profile make it a significant advancement in the field of precision oncology. This technical guide provides a foundational resource for researchers and clinicians working with this important therapeutic agent.

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